molecular formula C13H14N2S2 B13755517 Benzenamine, 2,2'-[methylenebis(thio)]bis- CAS No. 57491-68-6

Benzenamine, 2,2'-[methylenebis(thio)]bis-

Cat. No.: B13755517
CAS No.: 57491-68-6
M. Wt: 262.4 g/mol
InChI Key: NBZBEJOKMAJWOQ-UHFFFAOYSA-N
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Description

This structure confers unique electronic and steric properties, making it relevant in applications such as polymer crosslinking, corrosion inhibition, or antioxidant formulations.

Properties

CAS No.

57491-68-6

Molecular Formula

C13H14N2S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-[(2-aminophenyl)sulfanylmethylsulfanyl]aniline

InChI

InChI=1S/C13H14N2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9,14-15H2

InChI Key

NBZBEJOKMAJWOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SCSC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,2’-[methylenebis(thio)]bis- typically involves the reaction of benzenamine with formaldehyde and hydrogen sulfide. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the methylene bridge. The process can be summarized as follows:

    Reaction of Benzenamine with Formaldehyde: Benzenamine reacts with formaldehyde in the presence of an acid or base to form an intermediate.

    Introduction of Hydrogen Sulfide: Hydrogen sulfide is then introduced to the reaction mixture, leading to the formation of the methylenebis(thio) bridge.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 2,2’-[methylenebis(thio)]bis- is carried out in large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,2’-[methylenebis(thio)]bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Catalysts: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Corresponding amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Benzenamine, 2,2’-[methylenebis(thio)]bis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 2,2’-[methylenebis(thio)]bis- involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methylenebis(thio) bridge plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues with Varied Alkyl Bridges

Benzenamine, 2,2′-[(1-methyl-1,2-ethanediyl)bis(thio)]bis- (CAS 59330-20-0)
  • Structure : Contains a propane bridge with a methyl substituent (CH(CH₃)–CH₂) between sulfur atoms.
Benzenamine, 2,2′-[1,2-ethanediylbis(thio)]bis- (CAS 52411-33-3)
  • Structure : Features a linear ethane (CH₂–CH₂) bridge.
  • Impact: The longer, flexible bridge may enhance solubility in nonpolar solvents but reduce thermal stability compared to the rigid methylene bridge .
Key Structural Differences :
Compound Bridge Structure Flexibility Steric Hindrance
Target Compound –S–CH₂–S– Low Moderate
1-Methylpropane Derivative –S–CH(CH₃)CH₂–S– Moderate High
Ethane Derivative –S–CH₂CH₂–S– High Low

Oxygen vs. Sulfur Bridged Analogues

Benzenamine, 2,2'-[methylenebis(oxy)]bis- (CAS 77804-73-0)
  • Structure : Replaces sulfur with oxygen (–O–CH₂–O–).
  • Impact : Oxygen’s electronegativity increases polarity, enhancing hydrogen bonding and aqueous solubility. However, reduced electron-donating capacity compared to thioethers may limit antioxidant efficacy .
Tetraethylene Glycol bis(2-aminophenyl) Ether (CAS 62107-77-1)
  • Structure : Contains extended ethyleneoxy (–O–CH₂CH₂–O–) chains.
  • Impact : The longer chain increases molecular weight (376.447 g/mol) and reduces volatility, favoring use in high-temperature polymer applications .
Physicochemical Contrasts :
Property Thioether Bridge (–S–) Oxygen Bridge (–O–)
Polarity Moderate High
Thermal Stability High Moderate
Solubility in Nonpolar Solvents Higher Lower

Substituted Methylenebis(aniline) Derivatives

4,4′-Methylenebis(2-chloroaniline) (MOCA) (CAS 101-14-4)
  • Structure : Chlorine substituents at the 2-position on aromatic rings.
  • Impact: Chlorine’s electron-withdrawing effect increases oxidative stability but raises toxicity concerns (classified as carcinogenic) .
4,4′-Methylenebis(2,5-dimethylaniline) (CAS 5339-30-0)
  • Structure : Methyl groups at 2- and 5-positions.
  • Impact : Methyl substituents enhance steric protection of the amine group, reducing undesired side reactions in polyurethane synthesis .
Substituent Effects :
Compound Substituent Electronic Effect Toxicity Profile
MOCA –Cl Electron-withdrawing High (Carcinogen)
Dimethyl Derivative –CH₃ Electron-donating Lower (Not classified)

Biological Activity

Benzenamine, 2,2'-[methylenebis(thio)]bis- (C13H14N2S2), is an organic compound characterized by its unique thioether linkage. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and polymer science.

Chemical Structure

  • Molecular Formula : C13H14N2S2
  • Molecular Weight : 258.39 g/mol
  • Chemical Structure :
Structure C6H4 NH 2 S CH2 S C6H4 NH 2\text{Structure }\quad \text{C}_6\text{H}_4\text{ NH }_2\text{ S CH}_2\text{ S }\text{C}_6\text{H}_4\text{ NH }_2

Biological Activity

Recent studies have indicated that Benzenamine, 2,2'-[methylenebis(thio)]bis- exhibits a range of biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

The biological activity of Benzenamine, 2,2'-[methylenebis(thio)]bis- is believed to be mediated through several mechanisms:

  • Redox Reactions : The thioether linkage allows the compound to participate in redox reactions, influencing cellular signaling pathways.
  • Protein Binding : The compound can interact with specific proteins and enzymes, potentially altering their functions and leading to therapeutic effects.
  • Gene Expression Modulation : Preliminary studies suggest that it may influence gene expression related to inflammation and cell proliferation.

Data Table: Biological Activities of Benzenamine, 2,2'-[methylenebis(thio)]bis-

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; protects against oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Protein InteractionModulates enzyme activity through binding

Case Studies

  • Antioxidant Study :
    A study evaluated the antioxidant capacity of Benzenamine, 2,2'-[methylenebis(thio)]bis- using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
  • Antimicrobial Efficacy :
    In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment :
    A study on human cancer cell lines revealed that treatment with Benzenamine, 2,2'-[methylenebis(thio)]bis- resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis.

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